molecular formula C19H22ClNO3 B4660513 2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide

Cat. No.: B4660513
M. Wt: 347.8 g/mol
InChI Key: SWPXGYJYVCRXBT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide is an organic compound that features a chlorophenoxy group, a methyl group, and a propoxyphenyl group attached to a propanamide backbone

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Introduction of the methyl group: The chlorophenoxyalkane is then subjected to a Friedel-Crafts alkylation reaction using a methylating agent, such as methyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the propoxyphenyl intermediate: 4-propoxyphenol is synthesized by reacting 4-hydroxyphenol with propyl bromide in the presence of a base such as potassium carbonate.

    Amidation reaction: The final step involves the reaction of the chlorophenoxy-methyl intermediate with the propoxyphenyl intermediate in the presence of an amide-forming reagent, such as thionyl chloride, to yield this compound.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development or as an active pharmaceutical ingredient.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide can be compared with other similar compounds, such as:

    2-(4-chlorophenoxy)-2-methyl-N-(4-ethoxyphenyl)propanamide: This compound has an ethoxy group instead of a propoxy group, which may result in different chemical and biological properties.

    2-(4-bromophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide: The presence of a bromine atom instead of a chlorine atom can influence the reactivity and interactions of the compound.

    2-(4-chlorophenoxy)-2-methyl-N-(4-methoxyphenyl)propanamide: The methoxy group may alter the compound’s solubility and reactivity compared to the propoxy group.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-4-13-23-16-11-7-15(8-12-16)21-18(22)19(2,3)24-17-9-5-14(20)6-10-17/h5-12H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPXGYJYVCRXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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